molecular formula C11H12O B3050320 2,2-Dimethyl-2H-chromene CAS No. 2513-25-9

2,2-Dimethyl-2H-chromene

Cat. No.: B3050320
CAS No.: 2513-25-9
M. Wt: 160.21 g/mol
InChI Key: SAXKWTPDZMBKSQ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2H-chromene is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-dimethylchromene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXKWTPDZMBKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=CC=CC=C2O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179813
Record name 2,2-Dimethyl-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2513-25-9
Record name 2,2-Dimethyl-2H-1-benzopyran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002513259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethyl-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-DIMETHYL-2H-1-BENZOPYRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M07GJA13Z5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the basic structure of 2,2-Dimethylchromene?

A1: 2,2-Dimethylchromene is a benzopyran derivative characterized by a benzene ring fused to a pyran ring with two methyl groups at the 2-position of the pyran.

Q2: What is the molecular formula and weight of 2,2-Dimethylchromene?

A2: The molecular formula of 2,2-dimethylchromene is C11H12O, and its molecular weight is 160.21 g/mol.

Q3: How is the structure of 2,2-Dimethylchromene derivatives confirmed?

A3: Various spectroscopic techniques are employed for structural confirmation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). []

Q4: What is the primary biological activity associated with 2,2-Dimethylchromene derivatives?

A4: These compounds are well-known for their antijuvenile hormone activity, particularly in insects. [, , , ]

Q5: How do these compounds exert their antijuvenile hormone effects?

A5: While the precise mechanism remains unclear, research suggests that certain derivatives, like Precocene II (6,7-dimethoxy-2,2-dimethylchromene), can selectively destroy the corpora allata cells in insects. These cells are responsible for synthesizing juvenile hormones, crucial for insect development and metamorphosis. [, , , ]

Q6: Can 2,2-Dimethylchromene derivatives influence aphid wing development?

A6: Yes, studies on pea aphids (Acyrthosiphon pisum) demonstrate that specific derivatives can both promote and inhibit wing development, suggesting a complex interplay with aphid morphogenesis, possibly independent of juvenile hormone modulation. [, , ]

Q7: Are there other biological activities associated with 2,2-Dimethylchromene derivatives?

A7: Beyond their antijuvenile hormone effects, some derivatives exhibit antitumor, antifungal, antiplasmodial, and radical scavenging activities. [, , , , , ]

Q8: How does the structure of 2,2-Dimethylchromene derivatives influence their biological activity?

A8: Alkoxy groups, particularly at positions 6 and 7 of the chromene ring, are crucial for antijuvenile hormone activity. The length and nature of the alkoxy side chains can significantly impact potency and selectivity. [, , , ]

Q9: What is the significance of the 2,2-dimethyl substitution in the chromene ring?

A9: The gem-dimethyl group appears essential for biological activity. Compounds lacking this substitution, such as 2,2-dimethylchroman derivatives, display reduced or no morphogenetic activity in aphids. [, ]

Q10: Can modifications at other positions on the chromene ring alter biological activity?

A10: Yes, introducing substituents like halogens, nitro groups, or acetyl groups can modulate activity. For instance, 6-cyano-2,2-dimethylchromene is often used in epoxidation studies. [, ]

Q11: How are 2,2-Dimethylchromene derivatives synthesized?

A11: Common synthetic approaches include the Claisen rearrangement of aryl propargyl ethers and the dehydration of chroman-4-ols. [, ]

Q12: Can 2,2-Dimethylchromene derivatives be synthesized electrochemically?

A12: Yes, a novel electrosynthesis method utilizes 2-(1-bromo-1-methylethyl)benzofurans as precursors to produce 2,2-dimethylchromenes. []

Q13: What are some potential applications of 2,2-Dimethylchromene derivatives?

A13: Given their antijuvenile hormone properties, these compounds hold promise as potential insecticides. Additionally, their other biological activities make them attractive candidates for developing new drugs and agrochemicals. [, , , , ]

Q14: Have computational methods been used to study 2,2-Dimethylchromene derivatives?

A14: Yes, molecular docking studies have been performed to investigate the interaction of these compounds with specific targets, like Polo-like kinase 1 (PLK1), a potential anticancer drug target. []

Q15: How are 2,2-Dimethylchromene derivatives analyzed and quantified?

A15: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are commonly used for the analysis and quantification of these compounds. [, , , ]

Q16: What are some potential future directions for research on 2,2-Dimethylchromene derivatives?

A17: Further exploration of their structure-activity relationships, development of more efficient and environmentally friendly synthesis methods, and comprehensive evaluation of their toxicological profiles are crucial areas for future research. []

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